
1,1'-Bi(cyclododecylidene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bi(cyclododecylidene) is a unique organic compound characterized by its two cyclododecylidene rings connected by a single bond. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. Cycloalkanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1,1’-Bi(cyclododecylidene) involves several steps, typically starting with the preparation of cyclododecylidene precursors. One common method involves the use of cyclododecanone, which undergoes a series of reactions including reduction and coupling to form the desired compound. The reaction conditions often involve the use of strong reducing agents and catalysts to facilitate the formation of the bi-cyclic structure.
In industrial settings, the production of 1,1’-Bi(cyclododecylidene) may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
1,1’-Bi(cyclododecylidene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclododecanone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into cyclododecane derivatives.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the cyclododecylidene rings, resulting in halogenated derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Bi(cyclododecylidene) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a model compound for studying cycloalkane chemistry.
Biology: Researchers use 1,1’-Bi(cyclododecylidene) to study the interactions of cyclic hydrocarbons with biological systems, including their effects on cell membranes and protein structures.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific ring structures that can interact with biological targets.
Industry: In industrial applications, 1,1’-Bi(cyclododecylidene) is used in the production of specialty chemicals, polymers, and materials with unique mechanical properties.
Mecanismo De Acción
The mechanism by which 1,1’-Bi(cyclododecylidene) exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The compound’s cyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and membrane stabilization.
Comparación Con Compuestos Similares
1,1’-Bi(cyclododecylidene) can be compared with other cycloalkanes, such as cyclohexane, cyclooctane, and cyclodecane. While these compounds share similar cyclic structures, 1,1’-Bi(cyclododecylidene) is unique due to its larger ring size and the presence of two interconnected rings. This structural difference imparts distinct chemical and physical properties, making it valuable for specific applications where other cycloalkanes may not be suitable.
Similar compounds include:
Cyclohexane: A six-membered ring cycloalkane known for its stability and use in organic synthesis.
Cyclooctane: An eight-membered ring cycloalkane with applications in polymer chemistry.
Cyclodecane: A ten-membered ring cycloalkane used in the production of lubricants and specialty chemicals.
Propiedades
Número CAS |
53416-00-5 |
|---|---|
Fórmula molecular |
C24H44 |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
cyclododecylidenecyclododecane |
InChI |
InChI=1S/C24H44/c1-3-7-11-15-19-23(20-16-12-8-4-1)24-21-17-13-9-5-2-6-10-14-18-22-24/h1-22H2 |
Clave InChI |
WRZSQZFOUWWQSM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=C2CCCCCCCCCCC2)CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
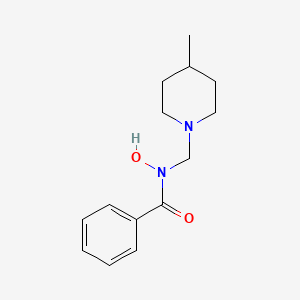
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)
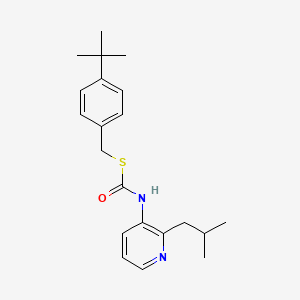

![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)

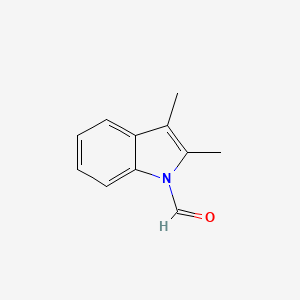
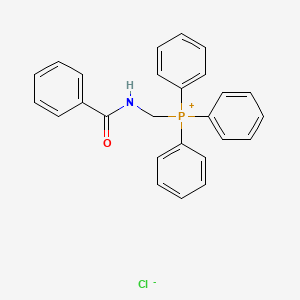
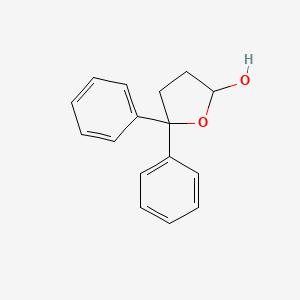

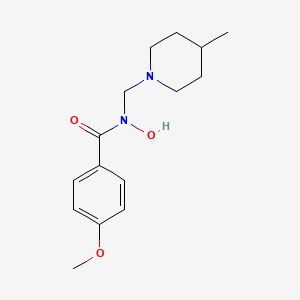
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)
